
2-Octen-3-ol
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Overview
Description
2-Octen-3-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol and an unsaturated compound, characterized by the presence of a double bond between the second and third carbon atoms. This compound is known for its distinctive odor and is often found in various natural sources, including plants and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octen-3-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-octen-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-octenal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and yields high purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Octen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-octen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2-octanol using reducing agents such as NaBH4 or LiAlH4.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Octen-3-one.
Reduction: 2-Octanol.
Substitution: 2-Octen-3-yl chloride.
Scientific Research Applications
2-Octen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant and fungal metabolism. It is also investigated for its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the production of insect attractants and repellents.
Mechanism of Action
The mechanism of action of 2-Octen-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing cellular processes such as gene expression and enzyme activity. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic pathways in microorganisms.
Comparison with Similar Compounds
2-Octen-3-ol can be compared with other similar compounds, such as:
1-Octen-3-ol:
2-Octen-1-ol: This compound has the hydroxyl group at the first carbon instead of the third.
3-Octen-2-ol: The double bond is between the third and fourth carbon atoms, and the hydroxyl group is at the second carbon.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Q & A
Q. Basic: What safety protocols should researchers follow when handling 2-Octen-3-ol in laboratory settings?
Methodological Answer:
When handling volatile organic compounds like this compound, adopt a tiered safety approach:
- Respiratory Protection: Use NIOSH-approved respirators for prolonged exposure (e.g., half-face respirators with organic vapor cartridges) . Short-term handling in well-ventilated areas may require only particulate filters.
- Glove Selection: Opt for fluorocarbon rubber or butyl rubber gloves, which exhibit high resistance to organic solvents. Verify glove integrity by consulting manufacturer permeation data .
- Eye Protection: Sealable goggles are mandatory to prevent splashes.
- First Aid: For inhalation, immediately move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .
Q. Basic: Which analytical techniques are recommended for identifying this compound in complex mixtures?
Methodological Answer:
Combine spectroscopic and chromatographic methods for robust identification:
- Gas Chromatography-Mass Spectrometry (GC-MS): Prioritize polar columns (e.g., DB-WAX) to resolve this compound from isomers. Compare retention indices with NIST Chemistry WebBook data .
- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR to confirm the double bond position (δ 5.3–5.8 ppm for vinyl protons) and hydroxyl group (δ 1.5–2.0 ppm).
- Reference Standards: Cross-validate results with commercially available this compound standards or synthesized derivatives .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Address contradictions through systematic analysis:
Contextual Comparison: Evaluate differences in experimental conditions (e.g., solvent systems, assay pH, cell lines) .
Principal Contradiction Analysis: Identify the dominant factor influencing bioactivity (e.g., stereochemistry, purity) using factorial design experiments .
Meta-Analysis: Aggregate data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability .

Replication Studies: Reproduce conflicting experiments under standardized protocols to isolate variables .
Q. Advanced: What experimental design considerations are critical for studying this compound’s stability?
Methodological Answer:
Design stability studies to account for environmental and chemical factors:
- Temperature Control: Test degradation kinetics at 4°C, 25°C, and 40°C to simulate storage and operational conditions.
- Light Sensitivity: Expose samples to UV/VIS light and monitor oxidation products via HPLC .
- Incompatible Materials: Avoid contact with strong oxidizers (e.g., peroxides) or metal catalysts that may induce decomposition .
- Data Collection: Use stability-indicating assays (e.g., accelerated shelf-life testing) and document degradation products in a structured table:
Condition | Degradation Product | Half-Life (Days) | Analytical Method |
---|---|---|---|
40°C, dark | 3-Octanone | 30 | GC-MS |
25°C, UV light | Epoxide derivatives | 15 | NMR |
Q. Basic: What strategies optimize literature reviews for this compound research?
Methodological Answer:
Implement systematic search protocols:
-
Keyword Design: Use Boolean operators (e.g., "this compound AND synthesis NOT patent") and Google Scholar’s advanced filters (e.g., date range: 2010–2025) 20 .
Google学术常用搜索技巧08:122-谷歌学术04:48 -
Database Prioritization: Focus on SciFinder and Reaxys for reaction pathways, and PubMed for bioactivity data.
-
Citation Tracking: Use tools like Connected Papers to map seminal studies and identify gaps .
Q. Advanced: How should researchers design experiments to synthesize novel this compound derivatives?
Methodological Answer:
Adopt a structured approach for derivative synthesis:
Retrosynthetic Analysis: Identify key functional groups (e.g., hydroxyl, alkene) for modification.
Reaction Optimization: Screen catalysts (e.g., Grubbs catalyst for olefin metathesis) and solvents using Design of Experiments (DoE) .
Characterization: Validate structures via tandem MS/MS and IR spectroscopy (O-H stretch: 3200–3600 cm⁻¹) .
Data Sharing: Archive raw spectral data in repositories like Zenodo for peer validation .
Q. Basic: What physicochemical properties of this compound are critical for experimental design?
Methodological Answer:
Key properties include:
These data inform solvent selection, storage conditions, and risk assessments .
Q. Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
Use ecotoxicological frameworks:
- Biodegradation Studies: Conduct OECD 301B tests to measure aerobic degradation in soil/water systems .
- Aquatic Toxicity: Perform Daphnia magna acute toxicity assays (EC₅₀) and model bioaccumulation potential using QSAR tools .
- Analytical Monitoring: Deploy solid-phase microextraction (SPME) with GC-MS to detect trace residues in environmental samples .
Properties
CAS No. |
188953-20-0 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-2-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,9H,3,5-7H2,1-2H3 |
InChI Key |
UIRVMCAAPSEQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC)O |
Origin of Product |
United States |
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